![molecular formula C7H4Cl2O3 B037654 2,3-Dichloro-4,5-dihydroxybenzaldehyde CAS No. 125001-04-9](/img/structure/B37654.png)
2,3-Dichloro-4,5-dihydroxybenzaldehyde
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Overview
Description
2,3-Dichloro-4,5-dihydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,3-Dichloro-4,5-dihydroxybenzaldehyde. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anti-Obesity Effects
A notable study demonstrated that related compounds, specifically 3-chloro-4,5-dihydroxybenzaldehyde, inhibit adipogenesis in 3T3-L1 adipocyte cells by regulating adipogenic transcription factors and activating AMP-activated protein kinase (AMPK) pathways. This suggests that this compound may have similar effects, positioning it as a candidate for anti-obesity therapies .
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and metal complexes. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. For example, studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various organic reactions .
Water Treatment
Halogenated aromatic compounds like this compound are being investigated for their roles as disinfection byproducts (DBPs) in water treatment processes. Understanding their behavior and toxicity is crucial for developing effective water purification strategies. Research indicates that these compounds can interact with various contaminants in water systems, potentially leading to the formation of harmful byproducts .
Case Studies
Study | Application | Findings |
---|---|---|
Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
Investigation on Anti-Adipogenic Effects | Obesity Research | Showed inhibition of lipid accumulation in adipocytes through AMPK activation. |
Research on Water Disinfection Byproducts | Environmental Science | Identified interactions with chlorinated compounds affecting water quality. |
Properties
CAS No. |
125001-04-9 |
---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChI Key |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
Synonyms |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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